3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
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Description
3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Application : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base, reveals its high singlet oxygen quantum yield. This property makes it suitable for Type II photosensitizers in photodynamic therapy, an alternative cancer treatment method. The study emphasizes its remarkable potential due to good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Bioactivity
Cytotoxicity and Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were synthesized and tested for cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase. Some derivatives exhibited notable cytotoxic activities, crucial for anti-tumor activity studies. Additionally, strong inhibition of human cytosolic isoforms of carbonic anhydrase was observed (Gul et al., 2016).
Pain Model Studies in Mice : In a study, a series of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides demonstrated anti-hyperalgesic action and anti-edematogenic effects in a pathological pain model in mice, without causing locomotive disorders. This suggests their potential in developing treatments for arthritic pain (Lobo et al., 2015).
Antioxidant, Anticancer, and Anti-HCV Activities
- Potential Anti-Inflammatory, Antioxidant, and Anticancer Agent : Novel benzenesulfonamide derivatives were synthesized and evaluated for various activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV. Some compounds exhibited significant activities and were also tested for gastric toxicity. This highlights their potential as therapeutic agents (Küçükgüzel et al., 2013).
Molecular Docking and Theoretical Studies
- In Vitro Antitumor Activity and Molecular Docking : A study involving the synthesis of N-(4-acetylphenyl)benzene sulphonamide derivatives and their reactivity led to the discovery of compounds with excellent in vitro antitumor activity. Molecular docking studies evaluated their potential interaction against specific enzymes, suggesting their relevance in developing new therapeutic agents (Fahim & Shalaby, 2019).
Antimicrobial and UV Protection
- Antimicrobial and UV Protection Properties : Thiazole azodyes containing sulfonamide moieties were synthesized and applied to cotton fabrics, resulting in enhanced dyeability, UV protection, and antibacterial properties. This showcases their application in the textile industry for functional clothing (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Properties
IUPAC Name |
3-acetyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12(20)13-3-2-4-16(10-13)25(22,23)19-11-17(21)14-5-6-18-15(9-14)7-8-24-18/h2-6,9-10,17,19,21H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHPMGTZMEIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.